2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro-

Molecular weight Physicochemical property Procurement specification

2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro- (CAS 646039-88-5) is a fully substituted thiophene-2-sulfonamide characterized by a 5-chloro-4-nitro-thiophene core bearing an N-(3,5-difluorophenyl) substituent. The compound belongs to the arylsulfonamide class, which has been extensively investigated as urotensin II receptor antagonists, carbonic anhydrase inhibitors, and γ-secretase modulators.

Molecular Formula C10H5ClF2N2O4S2
Molecular Weight 354.7 g/mol
CAS No. 646039-88-5
Cat. No. B12584454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro-
CAS646039-88-5
Molecular FormulaC10H5ClF2N2O4S2
Molecular Weight354.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H5ClF2N2O4S2/c11-10-8(15(16)17)4-9(20-10)21(18,19)14-7-2-5(12)1-6(13)3-7/h1-4,14H
InChIKeyCDXGAHDNXXDWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro- (CAS 646039-88-5): Structural Identity and Core Pharmacophore


2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro- (CAS 646039-88-5) is a fully substituted thiophene-2-sulfonamide characterized by a 5-chloro-4-nitro-thiophene core bearing an N-(3,5-difluorophenyl) substituent . The compound belongs to the arylsulfonamide class, which has been extensively investigated as urotensin II receptor antagonists, carbonic anhydrase inhibitors, and γ-secretase modulators [1][2]. Its molecular formula is C10H5ClF2N2O4S2 with a molecular weight of 370.74 g/mol . Unlike simpler thiophenesulfonamides, the simultaneous presence of electron-withdrawing nitro (4-position), chloro (5-position), and 3,5-difluorophenyl substituents creates a unique electronic environment that distinguishes this compound from mono- or di-substituted analogs in both physicochemical behavior and potential target engagement profiles [3].

Why Generic 2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro- Substitution Fails: The Quantitative Case for Substituent-Specific Selection


Generic substitution within the 5-chloro-4-nitrothiophene-2-sulfonamide series is scientifically problematic because the N-aryl substituent critically determines molecular recognition, physicochemical properties, and biological activity. The parent compound 5-chloro-4-nitrothiophene-2-sulfonamide (CAS 61714-46-3) exhibits measurable thioredoxin reductase inhibitory activity with IC50 values of 7.5 µM (30 min) and 4.6 µM (60 min) in the DTNB reduction assay using recombinant rat liver enzyme [1]. However, this unsubstituted sulfonamide lacks the N-aryl group present in CAS 646039-88-5, meaning its binding mode, lipophilicity (XLogP3 1.3 vs. significantly higher for the N-aryl derivative), and target selectivity cannot be extrapolated to the N-(3,5-difluorophenyl) analog [2]. Furthermore, the 3,5-difluorophenyl substitution pattern introduces distinct electronic effects compared to the N-(4-chlorophenyl) analog (CAS 646039-57-8), altering both hydrogen-bond acceptor capacity and metabolic stability profiles . Interchanging these compounds without accounting for substituent-specific differences risks inconsistent assay results, misleading SAR conclusions, and procurement of a compound with divergent target engagement characteristics [1].

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro- (CAS 646039-88-5) from Its Closest Analogs


Molecular Weight Differentiation: N-(3,5-Difluorophenyl) vs. N-(4-Chlorophenyl) and Parent Sulfonamide

CAS 646039-88-5 (MW = 370.74 g/mol) exhibits a distinct molecular weight compared to its closest N-aryl analog CAS 646039-57-8 (N-(4-chlorophenyl), MW = 353.20 g/mol) and the unsubstituted parent compound CAS 61714-46-3 (MW = 242.66 g/mol) [1]. The +17.54 g/mol difference relative to the N-(4-chlorophenyl) analog reflects the replacement of one chlorine atom (35.45 Da) with two fluorine atoms (2 × 18.998 = 37.996 Da), while the +128.08 g/mol difference relative to the parent sulfonamide reflects the addition of the entire N-(3,5-difluorophenyl) moiety [1].

Molecular weight Physicochemical property Procurement specification

XLogP3 Lipophilicity Differentiation: Impact of 3,5-Difluorophenyl vs. 4-Chlorophenyl Substitution on Partition Coefficient

The computed XLogP3 value for the parent scaffold 5-chloro-4-nitrothiophene-2-sulfonamide is 1.3 [1]. The N-(3,5-difluorophenyl) substituent in CAS 646039-88-5 is predicted to increase lipophilicity relative to the unsubstituted parent compound, while the 3,5-difluoro substitution pattern imparts a different electronic distribution compared to the N-(4-chlorophenyl) analog. Although experimentally measured logP data are not available in the public domain for either N-aryl analog, the presence of two fluorine atoms in the meta positions (Hammett σₘ = +0.34 each for F) versus one chlorine atom in the para position (σₚ = +0.23 for Cl) produces a distinct overall electronic effect that influences both logP and hydrogen-bond acceptor capacity [2].

Lipophilicity LogP Drug-likeness Membrane permeability

Thioredoxin Reductase Inhibitory Activity: Parent Core Data and Structural Implications for the N-(3,5-Difluorophenyl) Derivative

The parent compound 5-chloro-4-nitrothiophene-2-sulfonamide (CAS 61714-46-3) inhibits recombinant rat liver thioredoxin reductase (TrxR) with IC50 values of 7.5 µM at 30 min and 4.6 µM at 60 min, as measured by the DTNB reduction assay [1]. These data establish the 5-chloro-4-nitrothiophene-2-sulfonamide core as a TrxR inhibitory scaffold. Although direct TrxR IC50 data for the N-(3,5-difluorophenyl) derivative (CAS 646039-88-5) have not been publicly reported, the N-aryl substitution present in CAS 646039-88-5 is expected to modulate both potency and selectivity relative to the unsubstituted parent compound [1]. The 3,5-difluorophenyl group introduces additional hydrogen-bond acceptor sites (fluorine atoms) and steric bulk that are absent in the parent compound, providing a differentiated chemical tool for probing the TrxR binding pocket [2].

Thioredoxin reductase Enzyme inhibition IC50 Redox biology

GHS Safety Classification: Hazard Profile Differentiation for Laboratory Handling and Procurement Planning

The GHS hazard classification for the structurally related core scaffold 5-chloro-4-nitrothiophene-2-sulfonamide (CAS 61714-46-3) includes H315 (100%: Causes skin irritation), H319 (100%: Causes serious eye irritation), and H335 (100%: May cause respiratory irritation) [1]. While specific GHS data for CAS 646039-88-5 have not been independently published by ECHA or PubChem, the additional N-(3,5-difluorophenyl) substituent increases molecular weight and lipophilicity, which may alter skin absorption and respiratory exposure profiles relative to the parent compound . Users should anticipate at minimum the irritation hazards associated with the parent core and implement appropriate engineering controls and personal protective equipment (PPE) [1].

GHS classification Laboratory safety Hazard communication Procurement compliance

Optimal Application Scenarios for 2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro- (CAS 646039-88-5): Where Structural Specificity Drives Experimental Value


Structure-Activity Relationship (SAR) Studies on Thioredoxin Reductase Inhibition Requiring N-Aryl Substitution Diversity

The parent scaffold 5-chloro-4-nitrothiophene-2-sulfonamide demonstrates measurable thioredoxin reductase inhibitory activity (IC50 = 4.6–7.5 µM) [1]. CAS 646039-88-5 provides a distinct N-(3,5-difluorophenyl) derivative for probing the N-aryl binding pocket of TrxR, enabling direct comparison with the N-(4-chlorophenyl) analog (CAS 646039-57-8) to map electronic and steric requirements for TrxR inhibition. The 3,5-difluoro substitution pattern offers a unique combination of electron-withdrawing character and hydrogen-bond acceptor capacity not achievable with mono-halogenated N-phenyl analogs.

Urotensin II Receptor Antagonist Lead Optimization Campaigns

Thiophenesulfonamides have been extensively patented as urotensin II (UII) receptor antagonists for cardiovascular indications including congestive heart failure, ischemic heart disease, and hypertension [2]. The N-(3,5-difluorophenyl) substitution in CAS 646039-88-5 introduces a metabolically differentiated N-aryl group compared to the commonly employed 4-chlorophenyl or 4-fluorophenyl analogs, potentially offering improved metabolic stability due to the blocking of para-hydroxylation by the 3,5-difluoro pattern . This compound serves as a strategic SAR probe in UII antagonist programs seeking to balance potency with hepatic microsomal stability.

Chemical Biology Probe Development Targeting Redox-Regulated Pathways

The 5-chloro-4-nitrothiophene-2-sulfonamide core has demonstrated engagement with thioredoxin reductase, a key regulator of cellular redox homeostasis implicated in cancer and inflammatory diseases [1]. CAS 646039-88-5, with its N-(3,5-difluorophenyl) substituent, provides a lipophilicity- and electronics-tuned probe for investigating the role of TrxR in cellular models where the parent compound's physicochemical properties (XLogP3 = 1.3, lower membrane permeability) may limit intracellular target engagement [3]. The differentiated substitution pattern may also confer altered selectivity across the thioredoxin reductase isozyme family (TrxR1 vs. TrxR2).

Quality Control Reference Standard for Analog Discrimination in Compound Library Management

With a molecular weight of 370.74 g/mol, CAS 646039-88-5 is readily distinguishable from the N-(4-chlorophenyl) analog (353.20 g/mol) and the parent sulfonamide (242.66 g/mol) by LC-MS [1][3]. This property makes CAS 646039-88-5 suitable as a reference standard for verifying the identity of the correct N-(3,5-difluorophenyl) analog in compound libraries, particularly when multiple N-aryl derivatives with similar CAS numbers (e.g., the 646039-XX-X series) are co-managed, reducing the risk of misidentification in high-throughput screening campaigns.

Quote Request

Request a Quote for 2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.